2-Chloro-1-(5,6-dichloropyridin-3-yl)ethan-1-one
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Overview
Description
2-Chloro-1-(5,6-dichloropyridin-3-yl)ethan-1-one is a chemical compound with the molecular formula C7H4Cl3NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are usually carried out under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(5,6-dichloropyridin-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-Chloro-1-(5,6-dichloropyridin-3-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of antimicrobial and anticancer agents.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(5,6-dichloropyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-(4,6-dichloropyridin-3-yl)ethan-1-one
- 2-Chloro-1-(3,5-dichloropyridin-2-yl)piperazin-1-yl)ethan-1-one
- 2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
Uniqueness
2-Chloro-1-(5,6-dichloropyridin-3-yl)ethan-1-one is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized compounds and in targeted biological studies .
Properties
CAS No. |
136592-05-7 |
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Molecular Formula |
C7H4Cl3NO |
Molecular Weight |
224.5 g/mol |
IUPAC Name |
2-chloro-1-(5,6-dichloropyridin-3-yl)ethanone |
InChI |
InChI=1S/C7H4Cl3NO/c8-2-6(12)4-1-5(9)7(10)11-3-4/h1,3H,2H2 |
InChI Key |
IQEYEZZDFLPGKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1Cl)Cl)C(=O)CCl |
Origin of Product |
United States |
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